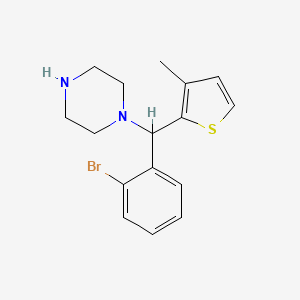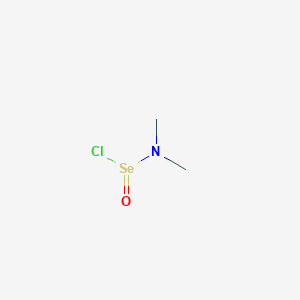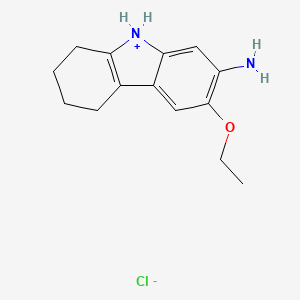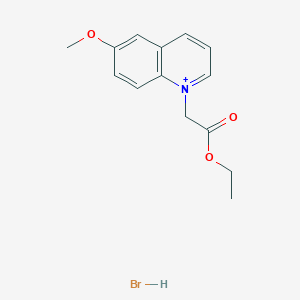
4-Phthalimidobutyl Triphenalphosphonium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phthalimidobutyl Triphenalphosphonium Bromide is a quaternary ammonium salt that contains a phosphonium cation and a phthalimide anion. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phthalimidobutyl Triphenalphosphonium Bromide typically involves the reaction of triphenylphosphine with 4-bromobutyl phthalimide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Phthalimidobutyl Triphenalphosphonium Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The phosphonium cation can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine substituent .
Aplicaciones Científicas De Investigación
4-Phthalimidobutyl Triphenalphosphonium Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Phthalimidobutyl Triphenalphosphonium Bromide involves its interaction with cellular components. The phosphonium cation can target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting can disrupt mitochondrial function and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphonium Bromide: Similar in structure but lacks the phthalimide group.
4-Bromobutyl Triphenylphosphonium Bromide: Similar but does not contain the phthalimide moiety.
Uniqueness
4-Phthalimidobutyl Triphenalphosphonium Bromide is unique due to the presence of both the phosphonium cation and the phthalimide anion.
Propiedades
Fórmula molecular |
C30H28BrNO2P+ |
|---|---|
Peso molecular |
545.4 g/mol |
Nombre IUPAC |
4-(1,3-dioxoisoindol-2-yl)butyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C30H27NO2P.BrH/c32-29-27-20-10-11-21-28(27)30(33)31(29)22-12-13-23-34(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-11,14-21H,12-13,22-23H2;1H/q+1; |
Clave InChI |
YKNPTFHDEQEFAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)




![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)





